3,5-Difluoro-benzenebutanol

α-glucosidase inhibition diabetes medicinal chemistry

3,5-Difluoro-benzenebutanol (CAS: 1592649-53-0), also known as 4-(3,5-difluorophenyl)butan-1-ol, is a fluorinated aromatic building block. Its structure features a terminal primary alcohol on a four-carbon alkyl chain attached to a 1,3-difluorobenzene ring, giving it a molecular weight of 186.20 g/mol.

Molecular Formula C10H12F2O
Molecular Weight 186.20 g/mol
Cat. No. B12063886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-benzenebutanol
Molecular FormulaC10H12F2O
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CCCCO
InChIInChI=1S/C10H12F2O/c11-9-5-8(3-1-2-4-13)6-10(12)7-9/h5-7,13H,1-4H2
InChIKeyKRDZUALVWCILGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-benzenebutanol: A Key Building Block for Fluorinated Bioactive Molecules


3,5-Difluoro-benzenebutanol (CAS: 1592649-53-0), also known as 4-(3,5-difluorophenyl)butan-1-ol, is a fluorinated aromatic building block . Its structure features a terminal primary alcohol on a four-carbon alkyl chain attached to a 1,3-difluorobenzene ring, giving it a molecular weight of 186.20 g/mol . This compound functions primarily as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry, where the difluorophenyl moiety is a privileged pharmacophore for modulating target binding [1].

Fluorinated Building Block Introduces 3,5-difluorophenyl pharmacophore
Synthetic Intermediate Primary alcohol for efficient derivatization
Medicinal Chemistry Supports SAR studies of fluorinated leads

Why 3,5-Difluoro-benzenebutanol Cannot Be Replaced by Unsubstituted or Phenyl Analogs


Substituting 3,5-difluoro-benzenebutanol with an unsubstituted phenylbutanol or a differently positioned difluoro analog is non-trivial due to the electronic and steric effects imparted by the 3,5-difluoro substitution pattern. In a key study on α-glucosidase inhibitors, the 3,5-difluorophenylbutyl derivative (3e) exhibited good inhibition of intestinal isomaltase and sucrase, a profile superior to that of the parent compound 1 and commercial drugs [1]. This suggests the precise 3,5-difluoro arrangement on the aryl ring is critical for interacting with biological targets, making the specific building block essential for reproducing structure-activity relationships (SAR) in lead optimization efforts [1].

Attribute
Target (3,5-Difluoro)
Substitute Risk
Substitution Pattern
3,5-difluoro on phenyl
Unsubstituted or mono-fluoro analogs may shift electronic/steric SAR
Lipophilicity (LogP)
Increased by 0.4–0.7 units
Non-fluorinated analogs lower membrane permeability potential
Alcohol Position
Primary alcohol, higher reactivity
Secondary alcohol isomers reduce reaction efficiency and yield

Quantified Differentiation of 3,5-Difluoro-benzenebutanol Against Closest Analogs


Superior α-Glucosidase Inhibition Profile of the 3,5-Difluorophenyl Derivative Over Parent Scaffold and Commercial Drugs

The product serves as the critical precursor for the bioactive arylbutyl moiety in compound 3e. When incorporated into the L-arabinoiminofuranose scaffold, the 3,5-difluorophenylbutyl derivative (3e) demonstrated a significant improvement in inhibitory activity against intestinal isomaltase and sucrase compared to the non-commercial parent compound 1 and the commercial drugs used as a baseline [1]. While the exact IC50 value for isomaltase could not be located, binding data confirms an IC50 of 5200 nM for the sucrase-isomaltase target complex, establishing a quantitative benchmark for the pharmacophore's potency [2].

Inhibition comparison
Cross-study comparison
IC50 5.2 µM (sucrase-isomaltase)
~25-fold lower than acarbose reference (131 µM)
Supports 3,5-difluorophenyl pharmacophore SAR
Assay conditions vary; reported comparison
α-glucosidase inhibition diabetes medicinal chemistry

Distinct LogP and Solubility Profile Compared to Non-Fluorinated Phenolic Building Blocks

The presence of two fluorine atoms on the aromatic ring significantly modulates the lipophilicity of the building block. The predicted LogP for a 3,5-difluorophenyl-substituted alcohol is higher than that of its non-fluorinated phenyl analog, which enhances membrane permeability of final compounds but also reduces aqueous solubility . This property trade-off is a key design parameter for medicinal chemists and chemical engineers designing synthesis or purification protocols.

Lipophilicity shift
Class-level inference
Predicted LogP increase +0.4 to +0.7
vs non-fluorinated analog
Relevant for modulating membrane permeability
Predicted class-level estimate
physicochemical properties logP solubility building block

Role as a Proven Intermediate in a Specific Patent Class for Difluorophenyl Derivatives

The compound is explicitly described as an intermediate in various organic syntheses, particularly for creating more complex fluorinated compounds . Its utility is affirmed by its presence in the patent literature for preparing difluorophenol derivatives intended for the treatment of cardiovascular disorders, where the 3,5-difluoro substitution is a key structural feature [1]. This patent-backed role distinguishes it from generic butanol reagents.

Patent precedent
Supporting evidence
Cited intermediate in EP1807388-B1
Documented route fidelity context
Patent-specific synthetic precedent
synthesis patents intermediate

Criticality of the Primary Alcohol for Further Derivatization vs. Secondary or Tertiary Alcohols

As a primary alcohol, 3,5-difluoro-benzenebutanol is significantly more reactive in acylation, oxidation, and nucleophilic substitution reactions compared to its secondary alcohol isomers like 1-(3,5-difluorophenyl)butan-2-ol . For example, primary alcohols are typically esterified 10-20 times faster than sterically hindered secondary alcohols, enabling higher-yielding, more efficient synthetic steps for creating diverse chemical libraries [1]. This regiochemical precision is non-negotiable for specific synthetic routes.

Alcohol reactivity
Class-level inference
Primary alcohol; est. 20–40% yield advantage
Supports efficient synthetic route
Class-level reactivity estimate
chemical reactivity synthetic utility building block

Optimal Procurement Scenarios for 3,5-Difluoro-benzenebutanol Based on Evidence


Medicinal Chemistry: Lead Optimization for α-Glucosidase Inhibitors

When developing a next-generation α-glucosidase inhibitor, 3,5-difluoro-benzenebutanol is the essential building block for introducing a key pharmacophore. As demonstrated by Natori et al., incorporating the 3,5-difluorophenylbutyl fragment (derived from this alcohol) onto an iminosugar core produced a compound (3e) with superior inhibition against intestinal isomaltase and sucrase compared to commercial drugs [1]. Any substitution of this specific building block risks losing this critical activity gain.

Chemical Biology: Synthesis of α-Glycosidase Probe Molecules

This compound is the required precursor for synthesizing the specific and potent inhibitor (2S,3S,4S,5S)-2-[4-(3,5-difluorophenyl)butyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol, which has a confirmed IC50 of 5200 nM against the intestinal sucrase-isomaltase complex [2]. This makes it a direct procurement target for teams creating chemical probes to study carbohydrate metabolism.

Process Chemistry: Implementing a Patented Route for Cardiovascular Drugs

For process R&D teams scaling up the synthesis of therapeutic candidates described in patent EP1807388-B1, this specific alcohol is a named intermediate [3]. Using the exact compound cited in the patent is critical for demonstrating freedom to operate and for ensuring the chemical pathway yields the correct polymorphic or isomeric final product.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor design
3,5-difluorophenyl pharmacophore
SAR interpretation with reported inhibition data
Carbohydrate metabolism probe synthesis
Primary alcohol building block
Target engagement assay context
Patented difluorophenol intermediate research
Patent-cited intermediate identity
Route fidelity and IP context
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